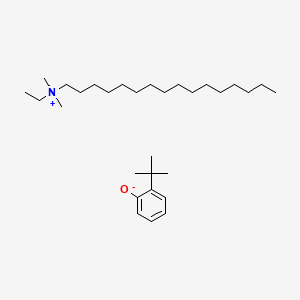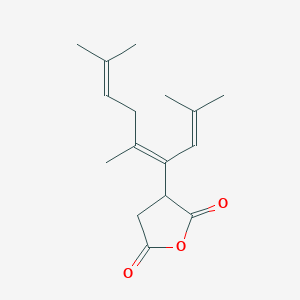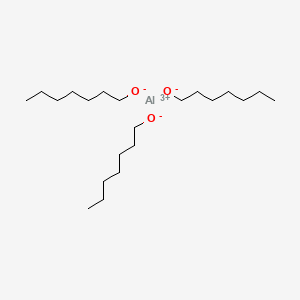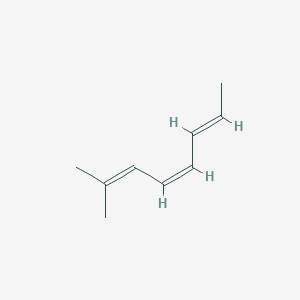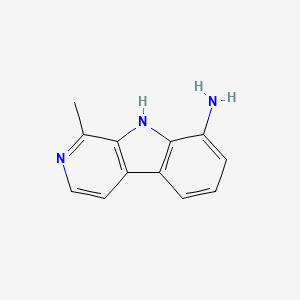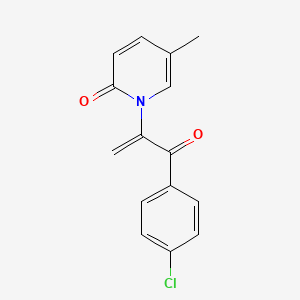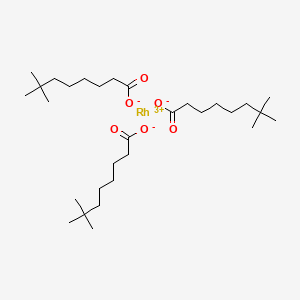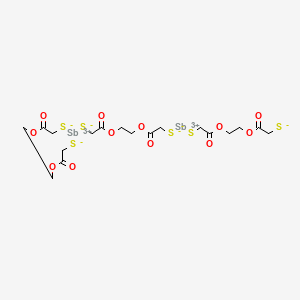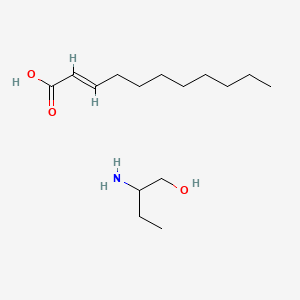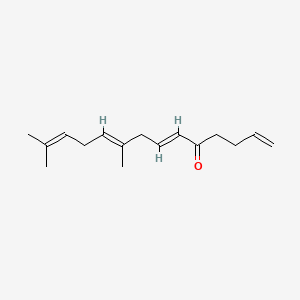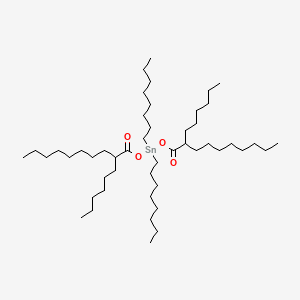
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane is a chemical compound with the molecular formula C48H96O4Sn and a molecular weight of 856. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dioctyl groups and two (2-hexyl-1-oxodecyl)oxy groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-hexyl-1-oxodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The dioctyl and (2-hexyl-1-oxodecyl)oxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents.
Applications De Recherche Scientifique
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of this compound lies in its specific structure and the presence of (2-hexyl-1-oxodecyl)oxy groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
85702-88-1 |
|---|---|
Formule moléculaire |
C48H96O4Sn |
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
[2-hexyldecanoyloxy(dioctyl)stannyl] 2-hexyldecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;2*1-3-5-7-8-6-4-2;/h2*15H,3-14H2,1-2H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
KUJLHDKUJMUNHK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(CCCCCC)C(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


